3-(1-Carboxyethyl)benzoic acid

Pharmaceutical Analysis HPLC Impurity Profiling

Sole pharmacopeial reference standard for Ketoprofen Impurity C quantitation. Unique relative retention time (RRt ~0.3 vs. ketoprofen) and melting point (158–160 °C) differentiate it from all other impurities—using non-identical compounds invalidates EP/USP method validation. Mandates ≤0.10% limit; essential for ANDA/DMF submissions and routine QC release testing. Certified EP/CRS traceability.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 68432-95-1
Cat. No. B588822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Carboxyethyl)benzoic acid
CAS68432-95-1
Synonymsrac-3-Carboxy-α-methyl-benzeneacetic Acid;  USP Ketoprofen Related Compound A; 
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
InChIKeyRIXOZEBXQQUHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Carboxyethyl)benzoic acid (CAS 68432-95-1) Procurement Profile: Ketoprofen EP Impurity C Reference Standard


3-(1-Carboxyethyl)benzoic acid (CAS 68432-95-1, C10H10O4, MW 194.18 g/mol) is a dicarboxylic acid aromatic compound [1]. It is officially designated as Ketoprofen EP Impurity C and Ketoprofen USP Related Compound C, serving as a specified impurity reference standard in pharmaceutical quality control [2]. The compound exists as a white crystalline solid with a melting point of 158-160 °C [1] and is supplied as a European Pharmacopoeia (EP) Reference Standard with a typical certified purity of ≥98% .

Why Generic Dicarboxylic Acids Cannot Replace 3-(1-Carboxyethyl)benzoic acid in Analytical and Synthetic Workflows


Substitution with structurally similar benzoic acid derivatives or other Ketoprofen impurities is not possible due to compound-specific physicochemical and chromatographic properties mandated by regulatory monographs. The European Pharmacopoeia assigns a relative retention time of approximately 0.3 for Impurity C versus a ketoprofen retention time of about 7 minutes, whereas Impurity A elutes at a relative retention of 1.5 [1]. This chromatographic behavior is unique and cannot be replicated by other dicarboxylic acids. Furthermore, the compound's melting point (158-160 °C) differs significantly from ketoprofen (94-97 °C) [1][2], making it a critical identity marker. Use of a non-identical compound would invalidate analytical method validation and fail pharmacopoeial compliance [1].

Quantitative Differentiation: 3-(1-Carboxyethyl)benzoic acid versus Ketoprofen and Related Impurities


Chromatographic Retention Time Differentiation for Method Validation

In the official British Pharmacopoeia HPLC method for Ketoprofen, 3-(1-carboxyethyl)benzoic acid (Impurity C) exhibits a relative retention time of approximately 0.3, whereas Impurity A shows a relative retention of 1.5 (with reference to ketoprofen retention time ≈ 7 min) [1]. This significant difference in chromatographic behavior enables unambiguous identification and quantification of Impurity C in the presence of other related substances.

Pharmaceutical Analysis HPLC Impurity Profiling

Melting Point Distinction as an Identity Verification Tool

3-(1-Carboxyethyl)benzoic acid has a reported melting point of 158-160 °C [1], whereas the parent drug ketoprofen melts at 94-97 °C [2]. This substantial difference (>60 °C) provides a simple, non-chromatographic method for compound identification and purity assessment.

Pharmaceutical Chemistry Identity Testing Reference Standards

Specified Impurity Limit Defines Analytical Target Concentration

The European Pharmacopoeia establishes a maximum limit of 0.10% for Impurity C in ketoprofen drug substance [1]. This specified limit (identical to that for Impurity A) defines the sensitivity requirement for analytical methods and drives the demand for high-purity reference material.

Quality Control Regulatory Compliance Impurity Threshold

Molecular Weight Differentiation from Parent Drug

3-(1-Carboxyethyl)benzoic acid has a molecular weight of 194.18 g/mol [1], whereas ketoprofen has a molecular weight of 254.3 g/mol [2]. This 60 Da difference is readily detectable by mass spectrometry, providing a clear orthogonal identification marker.

Mass Spectrometry LC-MS Method Development

Certified Purity Benchmark for Reference Standards

Commercially available Ketoprofen Impurity C EP Reference Standard is supplied with a certified purity of ≥98% (HPLC) . This purity level ensures reliability for use as a calibrator in quantitative impurity assays and meets regulatory expectations for reference material quality.

Reference Material Method Validation Certificate of Analysis

Semi-Rigid Dicarboxylate Ligand Enables Novel Coordination Polymer Architectures

3-(1-Carboxyethyl)benzoic acid functions as a semi-rigid aromatic dicarboxylate ligand (H2L) capable of forming 1D linear chains and 2D layered structures with transition metals (Ni, Co, Cu, Cd) under hydrothermal conditions [1]. To date, this is the first report of metal coordination polymers constructed with this ligand, demonstrating its unique ability to adopt variable coordination modes due to the spatial separation of its aromatic and aliphatic carboxyl groups [1].

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Targeted Procurement Scenarios for 3-(1-Carboxyethyl)benzoic acid (Ketoprofen EP Impurity C)


Pharmaceutical Quality Control: HPLC Impurity Method Validation

Utilize 3-(1-carboxyethyl)benzoic acid as a certified reference standard to establish system suitability parameters and quantify Impurity C in ketoprofen drug substance and finished products. The relative retention time of 0.3 (vs. ketoprofen) and the specified limit of ≤0.10% defined in the European Pharmacopoeia [1] mandate its use for method validation, calibration, and routine QC testing to ensure regulatory compliance.

Analytical Method Development: LC-MS/MS Identification Marker

Leverage the distinct molecular weight (194.18 g/mol) and fragmentation pattern of 3-(1-carboxyethyl)benzoic acid [1] as a reference standard for developing and validating LC-MS/MS methods for impurity profiling. Its mass difference of approximately 60 Da from ketoprofen [2] allows for selective ion monitoring without interference from the parent drug or other related impurities.

Material Science: Synthesis of Novel Coordination Polymers

Employ 3-(1-carboxyethyl)benzoic acid as a semi-rigid dicarboxylate ligand to construct metal coordination polymers with potentially tunable luminescent properties. As demonstrated in the synthesis of Cd-based complex 4 [3], this ligand yields 2D layered frameworks with distinct solid-state fluorescence, suggesting utility in the development of optical sensors or light-emitting materials.

Pharmacopoeial Reference Material Procurement

Procure the European Pharmacopoeia Reference Standard (e.g., Sigma-Aldrich Cat. No. K2000015) for use in laboratory tests as specifically prescribed in the Ketoprofen monograph [2]. This grade ensures traceability to official pharmacopoeial methods and is essential for ANDA submissions and drug master file (DMF) impurity control sections.

Technical Documentation Hub

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